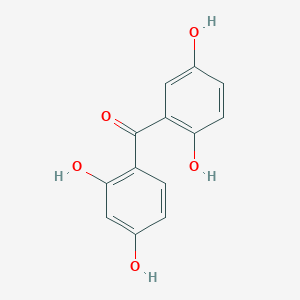
(2,4-Dihydroxyphenyl)(2,5-dihydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dihydroxyphenyl)(2,5-dihydroxyphenyl)methanone is an organic compound with the molecular formula C13H10O5 and a molecular weight of 246.22 g/mol This compound is characterized by the presence of two hydroxyphenyl groups attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dihydroxyphenyl)(2,5-dihydroxyphenyl)methanone typically involves the condensation of 2,4-dihydroxybenzaldehyde with 2,5-dihydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dihydroxyphenyl)(2,5-dihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Methanol derivatives
Substitution: Ethers and esters
Scientific Research Applications
(2,4-Dihydroxyphenyl)(2,5-dihydroxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,4-Dihydroxyphenyl)(2,5-dihydroxyphenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dihydroxyphenyl)phenylmethanone
- (2,5-Dihydroxyphenyl)phenylmethanone
- Bis(2,4-dihydroxyphenyl)methanone
Uniqueness
(2,4-Dihydroxyphenyl)(2,5-dihydroxyphenyl)methanone is unique due to the presence of both 2,4-dihydroxy and 2,5-dihydroxy groups, which confer distinct chemical properties and reactivity compared to similar compounds. This unique structure allows for specific interactions and applications in various fields .
Properties
CAS No. |
61234-44-4 |
|---|---|
Molecular Formula |
C13H10O5 |
Molecular Weight |
246.21 g/mol |
IUPAC Name |
(2,4-dihydroxyphenyl)-(2,5-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O5/c14-7-2-4-11(16)10(5-7)13(18)9-3-1-8(15)6-12(9)17/h1-6,14-17H |
InChI Key |
NSCSXVGMMHBAEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)C2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















